3-Methyl-3-(propan-2-YL)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(3)4-5-9-7(8)10/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
VVWMJJJHFIFNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 3 Propan 2 Yl Pyrrolidin 2 One and Analogous Pyrrolidin 2 Ones
Direct Synthesis Approaches for 3,3-Disubstituted Pyrrolidin-2-ones
Direct synthesis approaches aim to construct the 3,3-disubstituted pyrrolidin-2-one core in a limited number of steps, often through cyclization reactions of appropriately functionalized acyclic precursors. These methods are valued for their efficiency and potential for introducing structural diversity.
Lactamization and Ring Closure Strategies.arkat-usa.orgnih.gov
Lactamization, the formation of a cyclic amide, is a cornerstone of pyrrolidin-2-one synthesis. arkat-usa.org This typically involves an intramolecular reaction between an amine and a carboxylic acid derivative.
The intramolecular cyclization of γ-amino acids or their ester derivatives is a common and direct method for forming the pyrrolidin-2-one ring. thieme-connect.de This process is often promoted by heat or the use of coupling agents to facilitate amide bond formation. The reaction proceeds by the nucleophilic attack of the amine group on the activated carbonyl carbon of the ester or carboxylic acid, followed by the elimination of a leaving group (e.g., alcohol or water) to yield the cyclic amide. nih.govthieme-connect.de For the synthesis of 3,3-disubstituted pyrrolidin-2-ones, the starting γ-amino acid must contain the desired substituents at the α-position relative to the carboxylic acid.
For instance, the cyclization of a γ-aminoester can proceed under reflux in toluene (B28343) with acetic acid. nih.gov This indicates that acid catalysis can facilitate the lactamization process. The mechanism likely involves protonation of the ester carbonyl, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the distal amine.
| Reactant Type | Reaction Conditions | Catalyst/Reagent | Key Transformation |
|---|---|---|---|
| γ-amino acid | Heating | None (thermal) or acid catalyst | Intramolecular condensation |
| γ-amino ester | Reflux in toluene | Acetic acid | Acid-catalyzed intramolecular cyclization nih.gov |
| γ-amino acid | - | Titanium(IV) isopropoxide | Promotes cyclization thieme-connect.de |
A versatile multi-step approach for synthesizing 3-substituted and 3,3-disubstituted pyrrolidin-2-ones starts from commercially available esters. arkat-usa.org This method involves the α-alkylation of an ester enolate with an ω-azidoalkylating agent. arkat-usa.org For the synthesis of pyrrolidin-2-ones, a 2-azidoethyl group is introduced. The resulting azido (B1232118) ester is then subjected to a reduction of the azide (B81097) group to an amine. arkat-usa.orgorgoreview.com This newly formed primary amine can then undergo spontaneous or induced intramolecular cyclization with the ester functionality to form the γ-lactam ring. arkat-usa.org
The key steps in this sequence are:
α-Alkylation: A base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the starting ester, forming an enolate. This enolate then reacts with an electrophile like 2-azidoethyl trifluoromethanesulfonate (B1224126) in an SN2 reaction. arkat-usa.orgorgoreview.com
Azide Reduction: The azide group is reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), reduction with lithium aluminum hydride (LiAlH₄), or the Staudinger reaction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. arkat-usa.orgorgoreview.com
Ring Closure: The resulting γ-amino ester undergoes intramolecular cyclization to yield the pyrrolidin-2-one. This step can often occur spontaneously upon formation of the amine or may be facilitated by heating. arkat-usa.org
This methodology allows for the introduction of one of the C3 substituents from the starting ester and the other via the alkylation step, providing a modular approach to a variety of 3,3-disubstituted pyrrolidin-2-ones.
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and sustainability. uctm.edu For pyrrolidin-2-one synthesis, one-pot procedures can involve the in-situ generation of a γ-amino ester followed by its cyclization. For example, a reaction mixture from a nickel perchlorate-induced reaction of a cyclopropane (B1198618) with an aniline (B41778) can be directly refluxed with acetic acid in toluene to produce the corresponding pyrrolidin-2-one. nih.gov This approach combines the ring-opening of the cyclopropane and the subsequent lactamization into a single operational sequence. nih.gov
Another example of a one-pot synthesis involves 1,3-dipolar cycloaddition reactions. An azomethine ylide, generated in situ from an amino acid and an aldehyde, can react with a suitable dipolarophile to form the pyrrolidine (B122466) ring in a single step. rsc.org While this often leads to pyrrolidines, modifications of the starting materials and reaction conditions can be tailored to produce pyrrolidin-2-one derivatives.
Halogen-Mediated Cyclization Reactions for γ-Lactam Formation.rsc.org
Halogen-mediated cyclization, or halolactamization, is another effective strategy for the synthesis of γ-lactams. This reaction typically involves the treatment of an unsaturated amide with a halogen source. For the formation of pyrrolidin-2-ones, a γ,δ-unsaturated amide is often used. The mechanism is believed to proceed through the formation of a halonium ion intermediate by the reaction of the alkene with the electrophilic halogen. The amide oxygen or nitrogen then acts as an internal nucleophile, attacking the halonium ion to form the five-membered lactam ring. This process results in the incorporation of a halogen atom into the product, which can be a useful handle for further functionalization.
While not a direct route to 3,3-disubstituted pyrrolidin-2-ones without a halogen, this method is significant in the broader context of γ-lactam synthesis and can be adapted. For example, subsequent dehalogenation or substitution reactions could be employed. A related strategy involves the ring contraction of piperidine (B6355638) derivatives, which can be selectively guided to form pyrrolidin-2-ones or 3-iodopyrroles depending on the choice of oxidant and additives. rsc.org
Synthetic Routes Initiated from Commercially Available Ester Precursors.arkat-usa.org
A highly practical and common strategy for the synthesis of 3,3-disubstituted pyrrolidin-2-ones begins with readily available and often inexpensive ester starting materials. arkat-usa.org This approach, as detailed in section 2.1.1.2, leverages the reactivity of the α-carbon of the ester.
The general synthetic sequence is as follows:
Enolate Formation: The ester is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate an enolate.
α-Alkylation: The enolate is reacted with a suitable alkyl halide to introduce the first substituent at the α-position. To create a 3,3-disubstituted product, this step can be repeated with a different alkyl halide.
Introduction of the Amino Group Precursor: After establishing the 3,3-disubstitution pattern on the ester, a functional group that can be converted into an amine is introduced. A common method is the alkylation with a haloacetonitrile, followed by reduction of the nitrile.
Reduction and Cyclization: The nitrile is reduced to a primary amine, typically using catalytic hydrogenation or a reducing agent like LiAlH₄. The resulting γ-amino ester then cyclizes, often spontaneously or with gentle heating, to form the desired 3,3-disubstituted pyrrolidin-2-one. arkat-usa.org
An alternative to the nitrile reduction is the use of an ω-azidoalkyl halide for the alkylation step, as previously described. arkat-usa.org
| Strategy | Key Intermediate | Method for Amine Introduction | Final Cyclization Step |
|---|---|---|---|
| α-Alkylation and Azide Reduction | α-alkylated-γ-azido ester | Reduction of azide (e.g., H₂/Pd, LiAlH₄) arkat-usa.orgorgoreview.com | Spontaneous or heat-induced lactamization arkat-usa.org |
| α-Alkylation and Nitrile Reduction | α,α-disubstituted-γ-cyano ester | Reduction of nitrile (e.g., catalytic hydrogenation) | Intramolecular aminolysis of the ester |
This approach offers significant flexibility in the choice of substituents at the 3-position, depending on the availability of the corresponding alkylating agents.
Biomimetic and Rearrangement-Based Synthetic Routes to Pyrrolidin-2-one Ring Systems
Biomimetic synthesis and rearrangement reactions represent a cornerstone in the construction of complex molecular architectures, including the pyrrolidin-2-one ring system. These approaches often draw inspiration from natural biosynthetic pathways or employ elegant molecular rearrangements to achieve the desired cyclic structure with high efficiency and stereocontrol.
Applications of Modified Moffat Oxidation and Intramolecular Aldol (B89426) Reactions
The Pfitzner-Moffatt oxidation is a chemical reaction for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net The oxidant is a combination of dimethyl sulfoxide (B87167) (DMSO) and dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction has been largely succeeded by the Swern oxidation, which also utilizes DMSO as an oxidant in the presence of an electrophilic activator, often leading to higher yields and simpler workups. researchgate.net
While a direct, one-pot synthesis of pyrrolidin-2-ones using a modified Moffat oxidation followed by an intramolecular aldol reaction is not extensively documented as a named reaction, these two transformations are powerful tools for creating the necessary precursors. For instance, a modified Moffat or Swern oxidation can be employed to convert a suitably substituted amino alcohol into an amino aldehyde or amino ketone. This intermediate can then undergo an intramolecular aldol reaction to form the five-membered pyrrolidin-2-one ring. The success of the cyclization is often dependent on the stereochemistry of the starting material and the reaction conditions employed.
The intramolecular aldol reaction itself has been a subject of extensive study, with chemists from Hoffmann-La Roche and Schering AG independently discovering its asymmetric variant catalyzed by the natural amino acid proline in 1971. wikipedia.org This transformation, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, laid the groundwork for modern asymmetric organocatalysis. wikipedia.org
Ammonium (B1175870) Ylide 2,3-Rearrangements in Spirooxindole Pyrrolidinone Synthesis
Ammonium ylides have emerged as versatile intermediates in organic synthesis, and their sigmaaldrich.comorgsyn.org-sigmatropic rearrangements provide a powerful method for constructing complex nitrogen-containing heterocycles. nih.gov This methodology has found particular application in the synthesis of spirooxindole pyrrolidinones, which are privileged scaffolds in medicinal chemistry.
The general strategy involves the generation of an ammonium ylide from a corresponding quaternary ammonium salt. This ylide then undergoes a sigmaaldrich.comorgsyn.org-sigmatropic rearrangement to form a new carbon-carbon bond and construct the pyrrolidinone ring fused in a spirocyclic fashion to an oxindole (B195798) core. The reaction is often initiated by the treatment of an appropriate α-substituted ammonium salt with a base.
For example, the reaction of 3-bromooxindoles with electron-deficient 1-azadienes, catalyzed by a chiral amine such as 2'-methyl α-isocupreine, can generate spirocyclic oxindole compounds incorporating a dihydropyrrole motif with excellent enantioselectivity (up to 99% ee). wikipedia.org This asymmetric [4+1] annulation proceeds through an ammonium ylide intermediate. wikipedia.org
| Reactants | Key Intermediate | Product | Significance |
|---|---|---|---|
| Substituted Oxindole and Allylic Amine | Ammonium Ylide | Spirooxindole Pyrrolidinone | Access to complex spirocyclic scaffolds |
| 3-Bromooxindoles and 1-Azadienes | Chiral Ammonium Ylide | Enantioenriched Spirooxindole Dihydropyrroles | High enantioselectivity in asymmetric synthesis |
Multi-Component Reaction Approaches for Diverse Pyrrolidin-2-one Scaffolds
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid and efficient route to molecular diversity. MCRs have been extensively utilized in the synthesis of a wide array of heterocyclic compounds, including various pyrrolidin-2-one scaffolds. orgsyn.org
A notable example is the Ugi reaction, which can be followed by a cyclization step to yield lactam structures. For instance, an Ugi reaction followed by a Dieckmann condensation, Robinson-Gabriel reaction, or Buchwald-Hartwig amination can lead to the formation of functionalized pyrrolidinone rings. These MCR-based strategies allow for the introduction of multiple points of diversity in the final molecule, making them ideal for the generation of chemical libraries for drug discovery. orgsyn.org
Another MCR approach involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. The azomethine ylides can be generated in situ from the reaction of an amino acid and an aldehyde. The subsequent cycloaddition with an alkene affords a highly substituted pyrrolidine ring, which can be further functionalized to the corresponding pyrrolidin-2-one.
| Named Reaction/Strategy | Components | Resulting Scaffold |
|---|---|---|
| Ugi/Dieckmann Reaction | Aldehyde, Amine, Isocyanide, α-Ketoester | Substituted Pyrrolidin-2-one |
| [3+2] Cycloaddition | Amino Acid, Aldehyde, Alkene | Polysubstituted Pyrrolidine (precursor to Pyrrolidin-2-one) |
| Knoevenagel-based MCR | Ethyl cyanoacetate, Aromatic aldehyde, 2-Naphthol, Lactam | Benzochromenopyrimidinones |
Catalytic Methodologies in Pyrrolidin-2-one Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of pyrrolidin-2-ones has benefited significantly from the development of novel catalytic systems.
Role of Cerium(III) Chloride Heptahydrate in Cyclization Processes
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is a versatile and inexpensive Lewis acid catalyst used in a variety of organic transformations. It is particularly known for its application in the Luche reduction, where it promotes the selective 1,2-reduction of α,β-unsaturated ketones. While its direct role in the catalytic cyclization to form simple pyrrolidin-2-ones is not extensively documented in the literature, it has been shown to catalyze cascade reactions that lead to more complex pyrrolidine-containing fused systems.
For example, cerium chloride has been used as a catalyst in a tandem Michael addition, cyclization, and aromatization sequence to synthesize multisubstituted pyrrolo[1,2-a]quinolines from 2-alkylazaarenes and nitroolefins. This process involves the formation of multiple C-C and C-N bonds in a single pot. Although this does not directly yield a simple pyrrolidin-2-one, it demonstrates the potential of cerium(III) chloride to facilitate the formation of the pyrrolidine ring through a cyclization process. The preparation of anhydrous cerium(III) chloride from the heptahydrate is often necessary for its effective use in organic synthesis.
Investigation of Other Catalytic Systems for Pyrrolidin-2-one Formation
A diverse range of other catalytic systems has been successfully employed in the synthesis of pyrrolidin-2-ones and their derivatives. These include catalysts based on transition metals such as iridium, copper, and palladium.
Iridium catalysts, such as Vaska's complex ([IrCl(CO)(PPh₃)₂]), have been used for the reductive generation of azomethine ylides from amides and lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions to furnish functionalized pyrrolidines.
Copper-promoted intramolecular aminooxygenation of alkenes provides a high-yielding route for the synthesis of disubstituted pyrrolidines. For instance, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity.
Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene has been reported as a method for preparing unsaturated secondary lactams, including pyrrolidin-2-ones. This reaction is believed to proceed via an aza-Heck-type pathway.
| Catalyst | Reaction Type | Substrates | Product |
|---|---|---|---|
| Iridium (Vaska's Complex) | Reductive [3+2] Cycloaddition | Amides/Lactams and Conjugated Alkenes | Functionalized Pyrrolidines |
| Copper(II) | Intramolecular Aminooxygenation | 4-Pentenyl Sulfonamides | Disubstituted Pyrrolidines |
| Palladium | Aza-Heck-type Cyclization | O-Phenyl Hydroxamates with Pendent Alkenes | Unsaturated Pyrrolidin-2-ones |
| Ruthenium | Hydrogenation/Decarbonylation | Pyroglutamic Acid | 2-Pyrrolidone |
Post-Cyclization Functionalization and Derivatization Strategies for Pyrrolidin-2-ones
The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry and materials science. While many synthetic methods build the ring with pre-installed functional groups, post-cyclization functionalization offers a powerful and flexible strategy for diversifying a common intermediate. This approach allows for the late-stage introduction of various substituents at different positions of the lactam ring, enabling the fine-tuning of molecular properties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Methodologies for derivatization primarily target the nitrogen atom and the carbon atoms at the C3, C4, and C5 positions, each presenting unique challenges and requiring specific chemical approaches.
N-Functionalization Strategies
The nitrogen atom of the pyrrolidin-2-one ring is a common site for modification. The N-H bond can be readily substituted through various reactions, with N-arylation being a particularly important transformation for introducing aromatic moieties.
N-Arylation: The copper-catalyzed Goldberg-type reaction and the palladium-catalyzed Buchwald-Hartwig amination are prominent methods for forming the N-aryl bond. nih.gov (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as an effective ligand for copper-catalyzed N-arylation of amides with aryl halides under relatively mild conditions. nih.gov This method allows for the synthesis of a variety of N-aryl pyrrolidin-2-ones in good to high yields. nih.gov The reaction typically involves a copper(I) catalyst, a base such as potassium phosphate (B84403) (K₃PO₄), and a suitable ligand in a polar aprotic solvent like DMSO. nih.gov
| Entry | Aryl Halide | Product | Yield (%) | Conditions |
| 1 | Iodobenzene | 1-Phenylpyrrolidin-2-one | 91 | CuI (5 mol%), Ligand (10 mol%), K₃PO₄, DMSO, 110 °C |
| 2 | 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 85 | CuI (5 mol%), Ligand (10 mol%), K₃PO₄, DMSO, 110 °C |
| 3 | 4-Iodotoluene | 1-(4-Methylphenyl)pyrrolidin-2-one | 92 | CuI (5 mol%), Ligand (10 mol%), K₃PO₄, DMSO, 110 °C |
| 4 | 4-Bromoiodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 83 | CuI (5 mol%), Ligand (10 mol%), K₃PO₄, DMSO, 110 °C |
| 5 | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 86 | CuI (5 mol%), Ligand (10 mol%), K₃PO₄, DMSO, 110 °C |
Table 1: Examples of Copper-Catalyzed N-Arylation of 2-Pyrrolidone. Data sourced from nih.gov.
N-Alkylation: The nitrogen can also be functionalized via standard alkylation reactions using alkyl halides or sulfates in the presence of a base. atamanchemicals.com These reactions are fundamental for introducing a wide range of alkyl substituents onto the lactam scaffold.
Functionalization at the C3-Position (α to Carbonyl)
The C3 position is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate. This enolate intermediate is a key species for introducing substituents via alkylation, arylation, and other electrophilic trapping reactions.
Alkylation and Conjugate Addition: The generation of a γ-lactam enolate, typically using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as an alkyl halide, is a classic strategy for C3-functionalization. researchgate.net A study demonstrated the highly diastereoselective alkylation of a 4-substituted chiral pyrrolidin-2-one, yielding the trans-3,4-disubstituted product. researchgate.net
Furthermore, γ-lactam enolates can participate in nucleophilic conjugate additions. For instance, the enolate of a γ-lactam can add to activated alkynes, such as alkyl propiolates, to yield functionalized C3-adducts. nih.gov This strategy has been used to synthesize complex bicyclic structures and isotetramic acid derivatives. nih.gov
Functionalization at the C4 and C5 Positions via C-H Activation
Direct functionalization of the unactivated C(sp³)–H bonds at the C4 and C5 positions is more challenging but has been achieved through modern transition-metal-catalyzed C–H activation strategies. These methods offer a highly efficient and atom-economical route to derivatization without the need for pre-functionalized substrates.
Palladium-Catalyzed C4-Arylation: Directing groups are often employed to control the site selectivity of C–H activation. The 8-amidoquinoline moiety has been used as a directing group in the palladium-catalyzed arylation of proline derivatives, which can be conceptually extended to pyrrolidin-2-one systems. acs.org This strategy allows for the selective functionalization of the C4 position. acs.org Mechanistic studies have shown that with a suitable directing group attached to the pyrrolidine nitrogen, a palladium catalyst can selectively activate the C4-H bond, leading to the formation of a palladacycle intermediate that subsequently undergoes reductive elimination with an aryl halide to yield the C4-arylated product. acs.org
| Entry | Substrate | Aryl Source | Catalyst/Ligand | Product | Yield (%) |
| 1 | N-DG-pyrrolidine-3-carboxamide | 4-Iodotoluene | Pd(OAc)₂ / P(Cy)₃ | C4-(p-tolyl) derivative | 75 |
| 2 | N-DG-pyrrolidine-3-carboxamide | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(Cy)₃ | C4-(4-CF₃-phenyl) derivative | 68 |
| 3 | N-DG-pyrrolidine-3-carboxamide | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ / P(Cy)₃ | C4-(3,5-dimethylphenyl) derivative | 81 |
Table 2: Representative Examples of Palladium-Catalyzed C4-Arylation of Pyrrolidine Derivatives using a Directing Group (DG). Data conceptualized from studies on related systems. acs.orgacs.org
α-Arylation (C5 Position): The C5 position, being α to the nitrogen, can also be targeted. Enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied. acs.org This process involves asymmetric deprotonation using a chiral base (like s-BuLi/(-)-sparteine), transmetalation with a zinc salt, and subsequent Negishi coupling with an aryl bromide. acs.org While demonstrated on N-Boc pyrrolidine, similar logic can be applied to pyrrolidin-2-one derivatives where the N-H has been replaced with a removable directing or activating group.
Reaction Mechanisms in the Formation and Transformation of 3 Methyl 3 Propan 2 Yl Pyrrolidin 2 One
Mechanistic Elucidation of Lactamization Processes
Lactamization is the hallmark process for forming the cyclic amide structure of pyrrolidin-2-ones. This intramolecular reaction typically involves the formation of an amide bond from a precursor molecule containing both an amine and a carboxylic acid (or its derivative) separated by a suitable carbon chain.
The formation of the amide bond during lactamization is a critical step that can proceed through different mechanistic pathways. The conversion of γ-amino acids to γ-lactams, such as the precursor to 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one, is a classic example. This reaction is generally not spontaneous and requires activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
The mechanism is typically a stepwise process analogous to intermolecular amide bond formation. It involves two key stages:
Activation of the Carboxyl Group: The carbonyl oxygen of the carboxylic acid is protonated (under acidic conditions) or the hydroxyl group is converted into a better leaving group by a coupling reagent. This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine group acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer and Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule, leading to the formation of the cyclic amide bond.
Alternatively, the conversion of lactones (cyclic esters) to lactams can also be employed. Studies have shown that lactones react with amines, first forming a hydroxyamide in equilibrium, which then undergoes a subsequent elimination of water to yield the corresponding lactam. researchgate.net In certain enzymatic systems, such as the formation of β-lactams, the mechanism has been dissected and found to be a stepwise process involving steps like acyl-adenylation prior to the ring-closing β-lactam formation. nih.gov While different from γ-lactam synthesis, this highlights the prevalence of stepwise mechanisms in biological lactam formation. nih.gov
| Method | Precursor | Typical Conditions | Key Mechanistic Feature |
|---|---|---|---|
| Thermal Cyclization | γ-Amino Acid | High temperatures (180-250 °C) | Direct condensation with elimination of water |
| Coupling Reagent-Mediated | γ-Amino Acid | DCC, EDC, etc., at room temperature | Stepwise; formation of an activated ester intermediate |
| Lactone Aminolysis | γ-Butyrolactone derivative | Amine, often at high temperatures | Ring-opening to a hydroxyamide, followed by cyclization researchgate.net |
| Reductive Amination | γ-Keto Acid | Amine (or Ammonia) and a reducing agent (e.g., NaBH4, H2/Catalyst) | In situ formation of γ-amino acid followed by spontaneous or induced lactamization |
Detailed Cyclization Mechanisms in Pyrrolidin-2-one Synthesis
Beyond the direct cyclization of linear precursors, other sophisticated cyclization strategies exist that form the pyrrolidin-2-one ring through different bond formations.
Ring-closure reactions are governed by stereoelectronic principles, often summarized by Baldwin's Rules, which predict the favorability of different cyclization pathways based on the ring size and the geometry of the reacting centers. For the formation of a five-membered ring like pyrrolidin-2-one, the key cyclization is the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon.
This process is classified as a 5-exo-tet cyclization.
5 : A five-membered ring is being formed.
exo : The bond being broken (part of the leaving group) is outside the newly formed ring.
tet : The electrophilic carbon being attacked is tetrahedral (sp3 hybridized), or becomes so in the transition state.
According to Baldwin's rules, 5-exo-tet cyclizations are highly favored processes. libretexts.org This is because the geometry of the five-membered chain allows the nucleophile to approach the tetrahedral carbon at the ideal Bürgi-Dunitz angle (~107°) without significant ring strain.
In contrast, a 5-endo-tet cyclization, where the leaving group is part of the ring being formed, is geometrically disfavored. libretexts.orgscripps.edu The constrained geometry makes it difficult for the nucleophile to achieve the correct trajectory for attack.
A practical example involves the synthesis of pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes. The mechanism involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane (B1198618) by an amine. mdpi.comnih.gov This step proceeds via an S_N2-like mechanism, leading to a γ-amino ester intermediate, which then undergoes lactamization (a 5-exo-tet closure) to form the pyrrolidin-2-one ring. mdpi.com Other specialized methods may involve a 5-exo-dig cyclization pathway for the synthesis of related pyrrolidinone structures. researchgate.net
| Cyclization Type | Description | Favorability | Relevance to Pyrrolidin-2-one Synthesis |
|---|---|---|---|
| 5-exo-tet | Attack on a tetrahedral carbon to form a 5-membered ring, with the leaving group exocyclic. | Favored libretexts.org | The most common and favored pathway for lactamization of γ-amino esters/acids. |
| 5-endo-tet | Attack on a tetrahedral carbon within a ring to form a new 5-membered ring. | Disfavored libretexts.org | Generally not a viable synthetic route due to poor orbital overlap. |
| 5-exo-trig | Attack on a trigonal (sp2) carbon to form a 5-membered ring, with the double bond exocyclic. | Favored libretexts.org | Applicable in Michael addition-type cyclizations to form substituted pyrrolidinone precursors. |
| 5-endo-trig | Attack on a trigonal (sp2) carbon that becomes part of the new 5-membered ring. | Disfavored libretexts.org | Rarely observed due to geometric constraints. |
Mechanistic Insights into Rearrangement Reactions Leading to Pyrrolidin-2-one Ring Systems
Rearrangement reactions provide non-traditional and powerful routes to the pyrrolidin-2-one core structure. These mechanisms often involve the transformation of a different ring system into the desired five-membered lactam.
One such pathway is the ring contraction of piperidine (B6355638) derivatives . A selective synthesis of pyrrolidin-2-ones has been developed from N-substituted piperidines. The proposed mechanism involves a domino process that begins with the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further transformations including carboxylic acid formation, decarboxylation, and oxidation to yield the final pyrrolidin-2-one product. rsc.org
Another example is the thermal "Spino" ring contraction . In this sequence, a stereogenic quaternary center is first established, and the resulting molecule is converted to a chiral hydroxamic acid. This intermediate can then undergo a thermal, stereospecific ring contraction to afford a carbamate-protected 2,2-disubstituted pyrrolidine (B122466). nih.gov These rearrangement pathways offer unique control over stereochemistry and substitution patterns that might be difficult to achieve through direct cyclization.
Stereochemical Aspects and Asymmetric Synthesis of 3 Methyl 3 Propan 2 Yl Pyrrolidin 2 One Analogues
Introduction to Chiral Centers within Pyrrolidin-2-one Structures
The pyrrolidin-2-one ring can possess multiple stereogenic centers, leading to the possibility of various stereoisomers. A carbon atom that is bonded to four different groups is known as a chiral center. The presence of such centers imparts chirality to the molecule, meaning it is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers.
In the context of 3-substituted pyrrolidin-2-ones, the C3-position is a key stereocenter. For a compound like 3-methyl-3-(propan-2-yl)pyrrolidin-2-one, the C3-carbon is a quaternary stereocenter, as it is attached to four different substituents: a methyl group, an isopropyl group, the carbonyl group of the lactam, and the C4-methylene group of the ring. The specific three-dimensional arrangement of these groups defines the absolute configuration (R or S) at this center. The presence of additional substituents at other positions, such as C4 or C5, can introduce further chiral centers, leading to the formation of diastereomers.
The conformational flexibility of the five-membered pyrrolidine (B122466) ring also influences its stereochemical properties. The ring typically adopts a non-planar, puckered conformation, often described as an "envelope" or "twist" conformation, to alleviate steric strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, and the relative stability of these conformations can be influenced by the nature and stereochemistry of the substituents.
Enantioselective Synthetic Strategies for Pyrrolidin-2-ones
The synthesis of enantiomerically pure pyrrolidin-2-ones is a significant challenge that has been addressed through various asymmetric strategies. These methods aim to control the formation of new stereocenters with a high degree of enantioselectivity.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of pyrrolidin-2-one synthesis, this strategy is often applied to the reduction of unsaturated precursors, such as α,β-unsaturated γ-lactams. The choice of a chiral catalyst, typically a complex of a transition metal (e.g., ruthenium, rhodium, iridium) with a chiral ligand, is crucial for achieving high enantioselectivity.
For instance, highly efficient ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams has been developed using a C2-symmetric ruthenocenyl phosphine-oxazoline as the chiral ligand. acs.org This method provides access to chiral β-substituted γ-lactams in high yields and with excellent enantioselectivities (up to 99% yield and 99% ee). acs.org Similarly, iridium-phosphoramidite complexes have been successfully employed for the asymmetric hydrogenation of β,γ-unsaturated γ-lactams, also affording chiral γ-lactams with up to 99% yield and 99% enantiomeric excess (ee). acs.orgnih.gov
The mechanism of these reactions generally involves the coordination of the unsaturated lactam to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the double bond. The facial selectivity of the hydrogen addition is dictated by the chiral environment created by the ligand.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ru-Ruthenocenyl Phosphine-Oxazoline | α,β-Unsaturated γ-Lactam | β-Substituted γ-Lactam | up to 99 | up to 99 | acs.org |
| Iridium-Phosphoramidite Complex | β,γ-Unsaturated γ-Lactam | γ-Substituted γ-Lactam | up to 99 | up to 99 | acs.orgnih.gov |
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.
In the synthesis of substituted pyrrolidin-2-ones, chiral auxiliaries, such as Evans' oxazolidinones, can be attached to the nitrogen atom of the lactam precursor. williams.edursc.org The bulky chiral auxiliary then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This approach has been successfully applied to the diastereoselective alkylation of enolates derived from N-acylated pyrrolidin-2-ones. For example, the alkylation of the enolate of an N-propionyl oxazolidinone with allyl iodide can proceed with a diastereomeric ratio of 98:2. williams.edu
Another example involves the use of trans-2-phenylcyclohexanol as a chiral auxiliary in ene reactions to generate chiral pyrrolidine precursors with a 10:1 diastereomeric ratio. wikipedia.org After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched pyrrolidin-2-one.
Diastereoselective cyclization reactions are another important avenue for the synthesis of chiral pyrrolidin-2-ones. In these reactions, a pre-existing stereocenter in the acyclic precursor influences the stereochemical outcome of the ring-closing step.
One such approach is the diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and chiral dipolarophiles. The chiral information in the dipolarophile can lead to high diastereoselectivity in the formation of the pyrrolidine ring. The use of a chiral N-tert-butanesulfinyl group in 1-azadienes has been shown to be effective in directing the diastereoselective synthesis of densely substituted pyrrolidines with high regio- and diastereoselectivities. nih.gov
Another strategy involves the stereoselective intramolecular aza-Michael addition. An "asymmetric 'clip-cycle' synthesis" has been developed where a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Diastereomeric Ratios and Separation Techniques in Pyrrolidin-2-one Synthesis
When a molecule has more than one chiral center, stereoisomers that are not mirror images of each other, known as diastereomers, can be formed. In the synthesis of substituted pyrrolidin-2-ones, the formation of diastereomers is common, and the ratio of these diastereomers, the diastereomeric ratio (dr), is a measure of the stereoselectivity of the reaction.
For example, in the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, good to excellent diastereomeric ratios have been achieved. nih.gov The alkylation of a tosylate with lithium di-(Z)-propenylcuprate to form a precursor for a 4-propenylproline derivative resulted in a mixture of cis- and trans-diastereomers in a 1:2.2 ratio. nih.gov
Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques. The most common methods for separating diastereomers of pyrrolidin-2-one derivatives are:
Column Chromatography: This is the most widely used technique. The different polarities of the diastereomers lead to different affinities for the stationary phase, allowing for their separation. The separation of diastereomers of silyl-substituted pyrrolidines has been achieved using column chromatography, although in some cases, complete separation was challenging. acs.org
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, often using a chiral stationary phase, can be employed to separate diastereomers with high purity. nih.gov
Crystallization: If one diastereomer is significantly less soluble than the others in a particular solvent system, it may be possible to selectively crystallize it from the mixture.
The choice of separation technique depends on the specific properties of the diastereomers and the scale of the synthesis.
Stereocontrol at the C3-Position of the Pyrrolidin-2-one Ring
Achieving stereocontrol at the C3-position of the pyrrolidin-2-one ring, especially when forming a quaternary stereocenter, is a significant synthetic challenge. This requires methods that can effectively control the approach of an electrophile or nucleophile to the C3-carbon.
One strategy involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. A cobalt-bisoxazoline (BOX) ligand system has been shown to achieve the asymmetric C(sp3)-C(sp3) coupling to provide C3-alkylated pyrrolidines with excellent regio- and enantioselectivity (up to 97% ee). nih.gov This method allows for the divergent synthesis of either C2- or C3-alkylated pyrrolidines by simply changing the metal catalyst. nih.gov
Another approach is the conjugate addition to α,β-unsaturated γ-lactams. The addition of an organometallic reagent to a γ-substituted-α,β-unsaturated-γ-lactam can introduce a substituent at the C3-position. The stereochemical outcome of this addition can be controlled by the existing stereocenter at the γ-position.
Furthermore, intramolecular SN2' reactions of α-amino ester enolates with allylic halides, assisted by a "memory of chirality" effect, have been used to construct pyrrolidines with vicinal stereocenters, including a quaternary center at C3, with excellent diastereoselectivity and enantioselectivity. elsevierpure.com
Advanced Structural Analysis and Conformational Studies of 3 Methyl 3 Propan 2 Yl Pyrrolidin 2 One
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
No published ¹H NMR, ¹³C NMR, or 2D NMR data for 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one could be located. This information is crucial for determining the precise chemical environment of the protons and carbons within the molecule, including chemical shifts (δ), coupling constants (J), and through-space or through-bond correlations, which together would elucidate the compound's connectivity and stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental Infrared (IR) spectroscopy data for this compound is not available. An IR spectrum would be essential for identifying the characteristic vibrational frequencies of its functional groups, most notably the carbonyl (C=O) stretch of the lactam ring and the N-H stretch, confirming the fundamental structure of the pyrrolidin-2-one core.
Mass Spectrometry (MS, HR-MS, LC-MS) for Molecular Weight and Purity Confirmation
There is no available Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HR-MS) data for this compound in the public domain. Such data would be used to confirm the molecular weight of the compound and its elemental composition, as well as to study its fragmentation patterns, which can provide further structural insights.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis, purification, or purity assessment of this compound have been published. Method details, including column type, mobile phase composition, flow rate, and detection wavelength, would be necessary to describe its chromatographic behavior.
X-ray Crystallography and Solid-State Structural Determination
A search of crystallographic databases yielded no crystal structure for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and torsional angles.
Analysis of Molecular Conformation and Pyrrolidin-2-one Ring Puckering Parameters
Without a crystal structure, a detailed analysis of the molecular conformation and the calculation of pyrrolidin-2-one ring puckering parameters for this compound cannot be performed. This analysis would describe the specific shape (e.g., envelope or twist conformation) adopted by the five-membered ring, which is influenced by the steric and electronic effects of its substituents.
Determination of Dihedral Angles and Torsional Relationships
In an envelope conformation, four of the ring's atoms are coplanar, while the fifth atom is out of this plane. nih.gov In a twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms. rsc.org The specific values of the endocyclic torsion angles dictate the exact nature of this puckering. For the pyrrolidin-2-one ring, these angles describe the rotation around the C-C and C-N bonds.
Below is an illustrative table of typical endocyclic dihedral angles for a pyrrolidin-2-one ring in an envelope conformation, which represents a plausible low-energy state for this molecule.
| Atoms Involved (Torsion Angle) | Dihedral Angle (°) |
| N1-C2-C3-C4 | 25 to 40 |
| C2-C3-C4-C5 | -15 to -30 |
| C3-C4-C5-N1 | 0 to 15 |
| C4-C5-N1-C2 | 10 to 25 |
| C5-N1-C2-C3 | -20 to -35 |
Note: These values are representative and the actual angles for this compound would require specific experimental or computational determination.
Elucidation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)
In the solid state, molecules of this compound are held together by a network of intermolecular forces. Given the molecule's structure, weak C-H···O hydrogen bonds are expected to be the most significant of these interactions. nih.gov The carbonyl oxygen (C=O) of the lactam ring is an effective hydrogen bond acceptor, while several C-H bonds on the alkyl groups and the pyrrolidine (B122466) ring can act as hydrogen bond donors.
These interactions occur when a hydrogen atom bonded to a carbon atom comes into close proximity with the electronegative oxygen atom of a neighboring molecule. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these C-H···O bonds are numerous and collectively play a crucial role in the stability of the crystal lattice, often forming chains or more complex three-dimensional networks. nih.govmdpi.com
Due to the absence of aromatic rings in its structure, π-π stacking interactions are not a feature of the intermolecular forces for this compound. The packing in the crystal is primarily dictated by van der Waals forces and the aforementioned C-H···O hydrogen bonds. mdpi.com
The geometry of these hydrogen bonds can be characterized by the distance between the donor (C) and acceptor (O) atoms and the C-H···O angle.
| Donor (D) — H ··· Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) |
| C(alkyl)-H ··· O=C | 3.20 - 3.80 | 2.30 - 2.80 | 140 - 170 |
| C(ring)-H ··· O=C | 3.10 - 3.60 | 2.20 - 2.70 | 130 - 160 |
Note: The data represents typical geometric parameters for C-H···O hydrogen bonds observed in similar organic crystal structures. nih.gov
Comprehensive Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidin-2-one Ring System
The five-membered pyrrolidin-2-one ring is not flat but exists in a puckered conformation to minimize torsional strain. The dynamics of this puckering are described by the concept of pseudorotation. rsc.orgnih.gov The ring can fluidly transition between various envelope and twist conformations without a significant energy barrier, following a specific pseudorotational pathway. researchgate.net
The conformation of the ring can be precisely described by two puckering parameters: the puckering amplitude (q), which measures the degree of non-planarity, and the phase angle of pseudorotation (Φ), which specifies the exact nature of the puckering (i.e., which atoms are out of the plane and in which direction). rsc.org For a five-membered ring, the phase angle Φ cycles through 360°, with different values corresponding to distinct envelope (E) and twist (T) conformations.
In this compound, the presence of two bulky substituents at the C3 position significantly influences the pseudorotation. It is likely that the pseudorotation is not free but is restricted to a narrow range of conformations that can accommodate these groups with minimal steric repulsion. rsc.org The substituents can occupy either pseudo-axial or pseudo-equatorial positions. nih.govresearchgate.net Theoretical calculations and NMR spectroscopy on related molecules show that the energy difference between these conformers determines the conformational equilibrium. nih.gov The system will preferentially adopt the conformation that places the large isopropyl group in a less sterically hindered position, likely a pseudo-equatorial orientation. This preference creates a deeper energy minimum for a specific puckered form, effectively "locking" the ring into a favored conformation.
| Puckering Parameter | Description | Typical Value Range |
| Amplitude (q) | Measures the extent of out-of-plane puckering. | 0.1 - 0.5 Å |
| Phase Angle (Φ) | Defines the type of conformation (e.g., envelope or twist). | 0° to 360° |
Note: The specific values of q and Φ for this compound would depend on its specific energy-minimized conformation, which is heavily influenced by the C3 substituents.
Computational and Theoretical Chemistry Studies on 3 Methyl 3 Propan 2 Yl Pyrrolidin 2 One
Molecular Modeling and Geometry Optimization using Ab Initio and DFT Methods
Molecular modeling of 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one begins with the construction of its three-dimensional structure. The geometry of this initial structure is then optimized to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. This is achieved using quantum mechanical methods such as ab initio Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). DFT methods, with functionals like B3LYP, have become a standard for their balance of accuracy and computational cost in studying organic molecules. mdpi.combohrium.com
The geometry optimization process calculates the forces on each atom and adjusts their positions until these forces are minimized. The result is an optimized molecular geometry with specific bond lengths, bond angles, and dihedral angles that represent the molecule's most probable structure in the gas phase.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP) |
|---|---|
| C=O bond length | ~1.22 Å |
| C-N bond length (amide) | ~1.35 Å |
| C-C bond length (ring) | ~1.54 Å |
| C-C-N bond angle (ring) | ~105° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar pyrrolidinone structures calculated using DFT methods. Specific values for this compound would require a dedicated computational study.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Once the geometry is optimized, quantum chemical calculations can be performed to understand the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions, providing a visual guide to the molecule's reactive sites.
Prediction of Molecular Descriptors Relevant to Chemical Behavior
Computational methods are widely used to predict various molecular descriptors that are important for understanding the chemical and biological behavior of a compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. For this compound, some relevant descriptors include:
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Partition Coefficient (logP): The partition coefficient is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. The octanol-water partition coefficient (logP) is commonly used and can be calculated computationally.
Rotatable Bonds: The number of rotatable bonds in a molecule influences its conformational flexibility. This descriptor is often used in drug design to assess oral bioavailability.
Table 2: Predicted Molecular Descriptors for Pyrrolidinone Derivatives (Illustrative)
| Descriptor | 3-Methylpyrrolidin-2-one | 3-Methyl-1,4-di(propan-2-yl)pyrrolidin-2-one |
|---|---|---|
| Molecular Formula | C5H9NO | C11H21NO |
| Molecular Weight | 99.13 g/mol | 183.29 g/mol |
| TPSA | 29.1 Ų | 20.3 Ų nih.gov |
| XLogP3 | 0.1 | 2.4 nih.gov |
Note: Data for 3-Methylpyrrolidin-2-one is provided for comparison. The data for 3-Methyl-1,4-di(propan-2-yl)pyrrolidin-2-one is from PubChem and can serve as a close analogue to the target compound. nih.gov
Computational Analysis of Reaction Pathways and Transition State Characterization
Theoretical chemistry can be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
Computational methods can calculate the structure and energy of these transition states. This information is vital for determining the reaction mechanism and predicting the reaction rate. For example, the study of cycloaddition reactions involving pyrrolidinone derivatives has utilized DFT to rationalize chemo- and regioselectivities by analyzing the activation energies of different reaction pathways. beilstein-archives.org
Exploration of Conformational Landscapes and Energy Minima
Due to the presence of single bonds and a non-planar ring, this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape of the molecule to identify the different stable conformers (energy minima) and the energy barriers between them. The five-membered pyrrolidinone ring typically adopts an envelope or twist conformation. researchgate.net
A systematic conformational search can be performed by rotating the rotatable bonds and calculating the energy of each resulting structure. The identified low-energy conformers can then be further optimized to find the true energy minima. Understanding the conformational preferences of a molecule is important as different conformers can have different biological activities.
Molecular Dynamics Simulations for Dynamic Conformational Studies
While geometry optimization provides a static picture of the molecule at its lowest energy state, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. plos.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., amino acids or lactam derivatives) under basic or acidic conditions. Key steps include:
- Temperature control (e.g., 60–80°C for cyclization) to avoid side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Data Consideration : Yields vary with precursor availability; optimization of reaction time and catalyst (e.g., p-toluenesulfonic acid) can improve efficiency.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., isopropyl at C3, carbonyl at C2) .
- FTIR : Peaks at ~1680 cm confirm lactam (C=O) stretching .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
- Use of inert atmospheres (argon) and desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of this compound?
- Methodology :
- Chiral Chromatography : Use of Chiralpak® IC or AD-H columns with hexane/isopropanol mobile phases for enantiomer separation .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate (R)- or (S)-enantiomers .
- Data Analysis : Enantiomeric excess (ee) quantified via chiral HPLC or polarimetry.
Q. How do computational models predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodology :
- Molecular Docking : Simulations using AutoDock Vina to assess binding affinity to target receptors (e.g., neurotransmitter transporters) .
- QSAR Models : Predictive algorithms (e.g., SwissADME) to estimate logP, bioavailability, and metabolic liability .
- Validation : Cross-referencing with in vitro assays (e.g., microsomal stability tests) .
Q. How can contradictory reports on biological activity be systematically addressed?
- Methodology :
- Dose-Response Studies : IC determination across multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects.
- Receptor Profiling : Radioligand binding assays to compare affinity for off-target receptors (e.g., σ-1 vs. dopamine D2) .
- Data Interpretation : Meta-analysis of published IC values to identify outliers and experimental variables (e.g., assay pH, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
